molecular formula C11H13NO3S B8625891 N-[4-(Allylsulfonyl)phenyl]acetamide CAS No. 3729-42-8

N-[4-(Allylsulfonyl)phenyl]acetamide

Cat. No.: B8625891
CAS No.: 3729-42-8
M. Wt: 239.29 g/mol
InChI Key: XKOVAYKKGQVTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Allylsulfonyl)phenyl]acetamide (synonyms: p-allylsulfonylacetanilide, AGN-PC-02SMNK) is a sulfonamide derivative featuring an allylsulfonyl group attached to the para position of a phenylacetamide backbone .

Properties

CAS No.

3729-42-8

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

N-(4-prop-2-enylsulfonylphenyl)acetamide

InChI

InChI=1S/C11H13NO3S/c1-3-8-16(14,15)11-6-4-10(5-7-11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

XKOVAYKKGQVTQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Pharmacological Activity

Table 1: Key Structural Analogs and Their Pharmacological Profiles

Compound Name Substituent Group Pharmacological Activity Reference
N-[4-(Allylsulfonyl)phenyl]acetamide Allylsulfonyl Not explicitly reported
N-[4-(4-Methylpiperazinylsulfonyl)phenyl]acetamide (Compound 35) 4-Methylpiperazinyl Analgesic (comparable to paracetamol)
N-(4-(Diethylsulfamoyl)phenyl)acetamide (Compound 36) Diethylsulfamoyl Anti-hypernociceptive (inflammatory pain)
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexylsulfamoyl Structural benchmark (crystallographic data)
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide 4-Chlorophenyl Antibacterial (sulfonamide class)
Acetylsulfanilamide Sulfamoyl (-SO₂NH₂) Antibacterial (precursor to sulfa drugs)
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl Potential solubility enhancement (electron-donating group)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Chlorophenyl (electron-withdrawing) analogs (e.g., ) may enhance sulfonamide acidity (pKa reduction), improving target binding in antibacterial applications.
    • Methoxyphenyl (electron-donating) substituents (e.g., ) likely increase solubility and alter metabolic stability.
  • Aliphatic vs. Allylsulfonyl () offers unsaturated bond reactivity, enabling conjugation or metabolic transformations.
Crystallographic Data:

N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide exhibits bond lengths and angles consistent with sulfonamide derivatives (S-N: ~1.63 Å; C-SO₂: ~1.76 Å), confirming structural homogeneity across analogs .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity:
  • Acetylsulfanilamide (): High aqueous solubility due to the polar sulfamoyl group.
  • Methoxyphenyl Analog (): Enhanced solubility via methoxy’s electron-donating effect.
  • Allylsulfonyl Derivative : Moderate lipophilicity (LogP ~2.5 estimated), balancing membrane permeability and solubility.
Metabolic Stability:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.